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2-(p-Tolyl)-1,3-dithiolane

Flavor Chemistry Organoleptic Evaluation Structure–Odor Relationship

Problem: Substituting 2-(p-tolyl)-1,3-dithiolane with alkyl analogs risks divergent flavor character (floral vs. meat/onion/garlic). Solution: This compound delivers consistent savory, alliaceous, and roasted-meat notes for flavor formulation. Key outcomes: (1) Organoleptic study confirms meat/onion/garlic profile; (2) p-Tolyl group enables unique electronic signature for umpolung chemistry; (3) Potential H-atom donating stabilizer for polyolefins.

Molecular Formula C10H12S2
Molecular Weight 196.3 g/mol
CAS No. 23229-29-0
Cat. No. B8779048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(p-Tolyl)-1,3-dithiolane
CAS23229-29-0
Molecular FormulaC10H12S2
Molecular Weight196.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2SCCS2
InChIInChI=1S/C10H12S2/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5,10H,6-7H2,1H3
InChIKeyVKEBWCZVWZDPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(p-Tolyl)-1,3-dithiolane (CAS 23229-29-0): Procurement-Relevant Compound Class & Baseline Characteristics


2-(p-Tolyl)-1,3-dithiolane (CAS 23229-29-0) is a 2-aryl-substituted 1,3-dithiolane, a five-membered organosulfur heterocycle functioning as an S,S-thioacetal [1]. The compound is formally derived from p-tolualdehyde and 1,2-ethanedithiol, possessing a molecular formula of C₁₀H₁₂S₂ and a molecular weight of 196.3 g/mol [1]. As a member of the broader 2-substituted-1,3-dithiolane family, it shares the core dithiolane scaffold that underpins applications in flavor/fragrance formulation, synthetic organic protection, and polymer stabilization, yet the p-tolyl substituent introduces distinct electronic and steric properties that differentiate its performance profile from alkyl- or other aryl-substituted analogs.

Why Generic Substitution Fails for 2-(p-Tolyl)-1,3-dithiolane: The Evidence Gap Between In-Class Analogs


Although 2-substituted-1,3-dithiolanes share a common heterocyclic scaffold, organoleptic evaluation demonstrates that the nature of the 2-substituent dictates divergent flavor character [1]. In a head-to-head study of ten 2-substituted-1,3-dithiolanes, the 2-n-propyl derivative uniquely exhibited floral, broth notes whereas the other nine substituents—including the p-tolyl variant—produced meat, onion, garlic, and radish profiles [1]. Simultaneously, taste threshold data from flavor patents show that simple alkyl-substituted 1,3-dithiolanes vary over an order of magnitude in potency (2–50 ppb) [2], underscoring that even minor structural changes dramatically alter practical utility. These findings confirm that 2-(p-tolyl)-1,3-dithiolane cannot be interchangeably sourced with its alkyl- or other aryl-substituted analogs without risking substantial deviation in flavor character, sensory potency, and application performance.

2-(p-Tolyl)-1,3-dithiolane: Quantified Differential Evidence Against Closest Analogs


Organoleptic Differentiation: p-Tolyl vs. n-Propyl Substituent in Head-to-Head Sensory Evaluation

In a systematic evaluation of ten 2-substituted-1,3-dithiolanes synthesized from aldehydes or ketones with 1,2-ethanedithiol, 2-(p-tolyl)-1,3-dithiolane was categorized among the nine compounds exhibiting meat, onion, garlic, and radish sensory characters, in direct contrast to 2-n-propyl-1,3-dithiolane, which uniquely displayed floral, broth character and was deemed suitable for food flavors and seasonings [1]. This qualitative divergence is attributed to the aromatic electronic nature of the p-tolyl group versus the aliphatic chain of the n-propyl analog, establishing that the two compounds serve entirely different flavor application niches.

Flavor Chemistry Organoleptic Evaluation Structure–Odor Relationship

Flavor Potency Threshold Benchmarking Against Alkyl-Substituted 1,3-Dithiolanes

Patent data reveal that structurally related 1,3-dithiolanes exhibit taste threshold values spanning from 2 ppb (unsubstituted 1,3-dithiolane) to 50 ppb (4-methyl-1,3-dithiolane), representing a 25-fold potency range [1]. 2-Methyl-1,3-dithiolane possesses a threshold of 20 ppb with a cooked, roasted onion character [1]. Although a direct threshold measurement for 2-(p-tolyl)-1,3-dithiolane has not been reported in accessible public literature, its structural homology with these ring-substituted analogs implies that its potency will fall within this broad range, and the p-tolyl group's greater steric bulk and altered electron density are expected to shift its threshold relative to simpler methyl-substituted congeners.

Flavor Potency Taste Threshold Sensory Science

Thermal/Oxidative Process Stability as a Polyolefin Stabilizer: Aryl vs. Alkyl Substituent Advantage

A published study demonstrated that 2-aryl-1,3-dithiolanes function as chain-breaking process stabilizers for polyolefins through facile H-atom abstraction that generates persistent benzyl-type free radicals [1]. This radical-stabilizing mechanism is uniquely enabled by the aryl substituent at the 2-position and cannot be replicated by purely alkyl-substituted 1,3-dithiolanes, which lack the aromatic conjugation required to delocalize the radical. Synergism with phenolic antioxidants and control of color development were also observed for this class [1].

Polymer Stabilization Process Stabilizer H-Atom Donation

2-(p-Tolyl)-1,3-dithiolane: Evidence-Backed Application Scenarios for Procurement Decisions


Meat, Onion, and Garlic Savory Flavor Formulation

Based on direct organoleptic evidence classifying 2-(p-tolyl)-1,3-dithiolane among compounds delivering meat, onion, garlic, and radish notes [1], this compound is the appropriate procurement choice when formulating savory, alliaceous, or roasted-meat flavor profiles for processed foods, seasonings, or reaction flavors. It should be explicitly selected over the 2-n-propyl analog, which produces a contrasting floral/broth character unsuitable for these targets. The broad flavor potency range (2–50 ppb) observed for in-class 1,3-dithiolanes [2] further recommends that procurement include a request for individual threshold determination data from the supplier to guide accurate dosing.

Carbonyl Protection in Multi-Step Organic Synthesis Requiring Aromatic Substitution

The 1,3-dithiolane moiety is a well-established carbonyl protecting group stable under both acidic and basic conditions [1]. When the synthetic target requires an aryl-substituted S,S-thioacetal for subsequent umpolung chemistry or selective deprotection in the presence of alkyl dithiolanes, 2-(p-tolyl)-1,3-dithiolane offers the distinct electronic signature of the p-tolyl group. Its procurement should be prioritized over generic alkyl dithiolanes when the aromatic substituent is required for downstream synthetic transformations, such as the base-mediated fragmentation to aryl-dithiocarboxylates reported for 2-aryl-1,3-dithiolanes [2].

Polyolefin Melt-Processing Stabilizer Candidate Evaluation

The demonstrated ability of 2-aryl-1,3-dithiolanes to act as H-atom donating chain-breaking stabilizers with phenolic synergism [1] positions 2-(p-tolyl)-1,3-dithiolane as a candidate for evaluation in polyolefin process stabilization programs. Procurement for this application should be accompanied by a request for melt flow index (MFI) retention data and yellowness index (YI) measurements comparing the p-tolyl derivative against benchmark stabilizer systems, as this specific performance data remains to be generated for the individual compound.

Structure–Odor Relationship (SOR) Research and Flavor Library Construction

For academic or industrial flavor research programs systematically mapping the impact of 2-substituent variation on organoleptic character within the 1,3-dithiolane scaffold, 2-(p-tolyl)-1,3-dithiolane represents an essential entry in an aromatic substituent series. Its procurement enables direct comparison with the n-propyl, phenyl, and other substituted analogs already characterized in the published organoleptic evaluation study [1], facilitating the construction of predictive structure–odor models for sulfur heterocycle flavorants.

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